molecular formula C21H20F2N4O2 B3011167 2,6-difluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021090-90-3

2,6-difluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B3011167
CAS No.: 1021090-90-3
M. Wt: 398.414
InChI Key: AZMNVIJHUACZPJ-UHFFFAOYSA-N
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Description

This compound features a 2,6-difluorobenzamide core linked via a phenyl group to a 6-isopropoxy-2-methylpyrimidin-4-yl moiety.

Properties

IUPAC Name

2,6-difluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-12(2)29-19-11-18(24-13(3)25-19)26-14-7-9-15(10-8-14)27-21(28)20-16(22)5-4-6-17(20)23/h4-12H,1-3H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMNVIJHUACZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a difluorobenzamide moiety and a pyrimidine derivative. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H26F2N4OC_{22}H_{26}F_{2}N_{4}O, with a molecular weight of 442.5 g/mol. The presence of fluorine atoms and the isopropoxy group is believed to enhance its stability and bioavailability.

PropertyValue
Molecular FormulaC22H26F2N4O
Molecular Weight442.5 g/mol
CAS Number946202-08-0

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly the Leucine-Rich Repeat Kinase 2 (LRRK2) . LRRK2 plays a significant role in various cellular processes, including vesicle trafficking and autophagy. By binding to LRRK2 with high affinity, the compound may modulate these pathways, potentially leading to therapeutic effects in conditions such as Parkinson's disease .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases .
  • Antiviral Properties : Some studies have indicated that similar compounds exhibit antiviral activity against various viruses, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • A study on pyrazole amide derivatives highlighted their antitumor and anti-inflammatory activities, suggesting that structural modifications can enhance efficacy against specific targets such as BRAF(V600E) and EGFR .
  • Another investigation into N-Heterocycles indicated promising antiviral activity, emphasizing the need for further exploration into the antiviral potential of compounds similar to this compound .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammation markers
AntiviralPotential activity against various viruses

Comparison with Similar Compounds

Pyrimidine-Based Inhibitors ()

Compound 1 (from ):

  • Structure: 2,6-Dichloro-N-(pyridin-4-yl)benzamide with a 6-(1-hydroxypropan-2-ylamino)-2-methylpyrimidin-4-yl group.
  • Key Data:
    • Molecular Weight: 447.1 [M+H]+ .
    • NMR/LCMS: Distinct shifts at δ 11.01 (s, NH), 8.34 (br, aromatic H), and 4.57 (br, hydroxyl group) .
  • Comparison: Substituent Effects: The target compound replaces chlorine with fluorine on the benzamide, reducing steric bulk and enhancing electronegativity, which may improve target binding or metabolic stability. Pyrimidine Modifications: Both compounds share a 2-methylpyrimidine core, but the target’s isopropoxy group (vs.

Compound 2 ():

  • Structure: 2,6-Dichlorobenzamide with a 4-hydroxypiperidin-1-yl-substituted pyrimidine.

Benzamide Derivatives with Alkoxy Substituents ()

Compounds 9–12 ():

  • Structures: Benzamide derivatives with varying alkoxy chains (butoxy, pentyloxy, hexyloxy) on the phenyl group.
  • Key Observations:
    • Longer alkoxy chains (e.g., hexyloxy in Compound 12) increase lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility .

Fluorinated Benzamide Analog ()

Compound (CAS 113281-93-9) :

  • Structure: 2,6-Difluorobenzamide with a 2-(2-methylphenyl)ethoxycarbamoyl linker.
  • Key Data: Molecular Weight: 410.41 .
  • Comparison: Linker Differences: The target compound’s pyrimidinyl-amino linker (vs. carbamoyl in ) provides hydrogen-bonding sites that could enhance target affinity. Fluorine Positioning: Both compounds share 2,6-difluorobenzamide, suggesting similar electronic effects on the aromatic ring, which may stabilize π-π interactions in target binding pockets .

Research Implications and Limitations

  • Comparisons with –3 compounds highlight trade-offs between solubility, lipophilicity, and target engagement.
  • Further studies are needed to validate hypotheses on potency, selectivity, and pharmacokinetics.

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